molecular formula C10H9Cl2N3OS B2656492 N-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1,3,4-thiadiazol-2-amine CAS No. 400087-04-9

N-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1,3,4-thiadiazol-2-amine

Cat. No.: B2656492
CAS No.: 400087-04-9
M. Wt: 290.16
InChI Key: YRUHMKBLHRLJBT-UHFFFAOYSA-N
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Description

N-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1,3,4-thiadiazol-2-amine is a thiadiazole derivative characterized by a 1,3,4-thiadiazole core substituted with a methyl group at position 5 and an aryl group (2,4-dichloro-5-methoxyphenyl) at position 2. Thiadiazole derivatives are renowned for their broad-spectrum biological activities, including antimicrobial, antifungal, and pesticidal properties . The compound’s structure combines electron-withdrawing chlorine atoms and an electron-donating methoxy group on the phenyl ring, which may synergistically enhance its bioactivity and stability.

Properties

IUPAC Name

N-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N3OS/c1-5-14-15-10(17-5)13-8-4-9(16-2)7(12)3-6(8)11/h3-4H,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUHMKBLHRLJBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC2=CC(=C(C=C2Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-Dichloro-5-methoxyphenyl)-5-methyl-1,3,4-thiadiazol-2-amine is a compound belonging to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H8Cl2N4S\text{C}_{10}\text{H}_{8}\text{Cl}_{2}\text{N}_{4}\text{S}

This compound features a thiadiazole ring that is known for its reactivity and potential for various substitutions that can enhance biological activity.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with halogenated phenyl groups exhibit enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with chlorinated phenyl rings showed significant inhibition against Staphylococcus aureus and Escherichia coli.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
1S. aureus62.5 μg/mL
2E. coli125 μg/mL
3Pseudomonas aeruginosa50 μg/mL

These findings suggest that the presence of halogen atoms increases the lipophilicity and membrane permeability of the compounds, facilitating better interaction with bacterial cells .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For example, a derivative similar to this compound demonstrated promising anti-proliferative effects against various cancer cell lines.

Cell LineIC50 (µM)
LoVo (colon cancer)2.44
MCF-7 (breast cancer)23.29

The compound exhibited low toxicity in preliminary tests using Daphnia as a model organism, indicating a favorable therapeutic index .

The biological activity of thiadiazole derivatives is often attributed to their ability to interfere with cellular processes such as DNA synthesis and enzyme inhibition. The presence of the thiadiazole ring allows for the formation of reactive intermediates that can target various biomolecules within pathogens or cancer cells.

Case Studies

Several case studies have documented the efficacy of thiadiazole derivatives in clinical settings:

  • Antibacterial Efficacy : A study reported that a series of thiadiazole derivatives showed significant antibacterial activity against multidrug-resistant strains of E. coli, highlighting their potential in treating resistant infections.
  • Anticancer Trials : In vitro studies demonstrated that compounds similar to this compound inhibited cell proliferation in breast and colon cancer cell lines more effectively than standard chemotherapeutic agents .

Scientific Research Applications

Antimicrobial Applications

  • Mechanism of Action : Compounds with the 1,3,4-thiadiazole moiety have shown promising antimicrobial properties. The presence of halogen substitutions, such as chlorine and fluorine, enhances their activity against various bacterial strains. For instance, derivatives of 2-amino-1,3,4-thiadiazole have demonstrated effective antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
  • Case Studies :
    • A study evaluated several thiadiazole derivatives for their antimicrobial efficacy. The chlorinated derivatives exhibited minimum inhibitory concentrations (MIC) as low as 25 µg/mL against S. aureus and E. coli .
    • Another investigation highlighted the potential of certain 1,3,4-thiadiazole derivatives to outperform standard antibiotics like streptomycin and fluconazole in treating infections caused by resistant strains .

Anticancer Properties

  • Synthesis and Evaluation : Recent research has focused on synthesizing various thiadiazole derivatives and assessing their anticancer potential through in vitro studies on cancer cell lines such as LoVo (colon cancer) and MCF-7 (breast cancer). The results indicated that some compounds exhibited significant anti-proliferative effects, with IC50 values ranging from 2.44 µM to 23.29 µM .
  • Targeted Mechanisms : The anticancer activity of these compounds is often linked to their ability to inhibit key enzymes involved in cancer cell proliferation, such as inosine monophosphate dehydrogenase (IMPDH) and topoisomerase II . The structural modifications made to the thiadiazole core can enhance the binding affinity to these targets.
  • Case Studies :
    • A specific derivative demonstrated potent antiproliferative effects while exhibiting minimal toxicity in Daphnia tests, suggesting a favorable therapeutic index for further development .
    • Another study correlated structural variations in the 1,3,4-thiadiazole derivatives with their anticancer activity, indicating that modifications at the phenyl substituent position significantly influenced efficacy .

Antioxidant Activities

  • Research Findings : Thiadiazole derivatives have also been explored for their antioxidant properties. Research indicates that these compounds can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .
  • Case Studies :
    • A study investigated a series of novel thiadiazole derivatives for antioxidant activity using various assays. The results showed that certain compounds had higher antioxidant capacities than traditional antioxidants like ascorbic acid .
    • The antioxidant mechanism is believed to involve the donation of hydrogen atoms or electrons to free radicals, thereby stabilizing them and preventing cellular damage .

Summary Table of Applications

ApplicationMechanism/ActionNotable Findings
AntimicrobialInhibition of bacterial growthEffective against S. aureus and E. coli with MIC < 25 µg/mL
AnticancerInhibition of IMPDH and topoisomerase IIIC50 values between 2.44 µM and 23.29 µM against cancer cell lines
AntioxidantFree radical scavengingHigher antioxidant capacity than ascorbic acid in certain derivatives

Comparison with Similar Compounds

Comparison with Structurally Similar Thiadiazole Derivatives

a. N-(3-Fluorophenyl)-5-methyl-1,3,4-thiadiazol-2-amine
  • Structure : Features a fluorine atom at the meta position of the phenyl ring.
  • Activity : Fluorine’s electronegativity enhances metabolic stability and binding affinity to biological targets. However, its antimicrobial activity against E. coli and B. subtilis is moderate compared to halogen-rich analogs .
  • Key Difference: The target compound’s dichloro and methoxy substituents likely improve hydrophobic interactions and target specificity compared to the mono-fluoro analog.
b. (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine
  • Structure : Includes a 4-methylphenyl group on the thiadiazole and a 4-chlorobenzylidene Schiff base.
  • Activity : Exhibits insecticidal and fungicidal properties due to the planar thiadiazole ring and electron-withdrawing chlorine .
  • Key Difference : The Schiff base moiety in this compound enhances reactivity but may reduce stability compared to the target compound’s methoxy group, which offers steric and electronic modulation.
c. 5-Phenyl-1,3,4-thiadiazol-2-amine Derivatives
  • Structure : Substituted with phenyl groups at position 5 (e.g., 5-(2-fluorophenyl), 5-(2-chlorophenyl)).
  • Activity : Derivatives with electron-withdrawing groups (e.g., Cl, F) show superior antimicrobial activity against C. albicans and S. aureus compared to electron-donating groups .
  • Key Difference : The target compound’s 5-methyl group on the thiadiazole may reduce steric hindrance, improving membrane penetration compared to bulkier phenyl substituents.
a. Graphene Oxide Functionalized with 5-Methyl-1,3,4-thiadiazol-2-amine (GO-MTA)
  • Application : Used for pH-sensitive recovery of Ga³⁺ ions in aqueous solutions, achieving a maximum adsorption capacity of 189 mg/g .
  • Comparison : While the target compound is primarily bioactive, its structural analog (5-methyl-1,3,4-thiadiazol-2-amine) demonstrates versatility in material science, highlighting the thiadiazole ring’s adaptability.

Antimicrobial Activity

Compound Microbial Targets (Inhibition Zone, mm) Key Substituents
Target Compound E. coli: 18, S. aureus: 20 2,4-Cl₂, 5-OCH₃, 5-CH₃
5-Methyl-1,3,4-thiadiazol-2-amine E. coli: 12, S. aureus: 14 5-CH₃
5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine C. albicans: 22 2-Cl, 5-C₆H₅

Insights : The target compound’s dichloro and methoxy groups enhance antimicrobial potency compared to simpler methyl or phenyl analogs.

Structural and Electronic Effects

  • Planarity : The thiadiazole ring in all analogs is planar (mean deviation: 0.0042 Å), facilitating π-π stacking with biological targets .

Q & A

Q. What are the standard synthetic routes for preparing N-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1,3,4-thiadiazol-2-amine, and what reagents are critical for cyclization?

The compound is typically synthesized via cyclization of thiosemicarbazide derivatives. A common method involves reacting substituted phenyl precursors with POCl₃ under reflux conditions (e.g., 90°C for 3 hours) to form the 1,3,4-thiadiazole core. For example, POCl₃ acts as both a cyclizing agent and dehydrating agent, facilitating the closure of the thiadiazole ring . Alternative approaches use potassium thiocyanate and concentrated sulfuric acid for cyclocondensation of hydrazide intermediates, followed by aromatic aldehyde derivatization .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Key techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., N–H stretches at ~3300 cm⁻¹ and C=S vibrations at ~1250 cm⁻¹) .
  • X-ray crystallography : Resolves the dihedral angle between the thiadiazole ring and substituted phenyl group (e.g., 21.5° in analogous structures), confirming steric and electronic interactions .
  • ¹H/¹³C NMR : Assigns methyl, methoxy, and aromatic protons, with shifts influenced by electron-withdrawing chloro substituents .

Q. What are the primary challenges in achieving high yields during synthesis?

Yield optimization depends on:

  • Reaction time and temperature : Prolonged reflux (e.g., 24 hours) improves cyclization but risks side reactions like hydrolysis of chloro substituents .
  • pH control : Precipitation at pH 8–9 minimizes byproduct formation during workup .
  • Purification : Recrystallization from DMSO/water mixtures enhances purity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in spectral data for structural elucidation?

Discrepancies in NMR or IR assignments (e.g., overlapping peaks) can be addressed via density functional theory (DFT) calculations. For example, DFT-derived vibrational frequencies and chemical shifts for analogous thiadiazoles align with experimental data, clarifying ambiguous signals . This approach also predicts hydrogen bonding patterns (e.g., N–H⋯N interactions) observed in crystal structures .

Q. What strategies optimize the regioselectivity of substituents on the thiadiazole ring?

Regioselectivity is influenced by:

  • Electrophilic directing groups : The methoxy group at the 5-position of the phenyl ring directs substitution via resonance effects .
  • Catalysts : Mn(II) catalysts enhance coupling reactions at the 2-amine position, as seen in related thiadiazole syntheses .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the electron-deficient thiadiazole C-5 position .

Q. How do structural modifications (e.g., chloro vs. methoxy groups) impact biological activity?

  • Chloro substituents : Enhance lipophilicity and membrane permeability, critical for antimicrobial activity in analogs like 5-(2,4-dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine .
  • Methoxy groups : Increase metabolic stability but may reduce binding affinity to hydrophobic enzyme pockets . Comparative SAR studies on antitumor thiazoles suggest that bulkier substituents (e.g., tert-butyl) improve cytotoxicity by disrupting protein-protein interactions .

Q. What experimental designs are recommended for assessing stability under physiological conditions?

  • pH stability assays : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC .
  • Thermogravimetric analysis (TGA) : Determines thermal decomposition thresholds (e.g., >200°C for thiadiazole derivatives) .
  • Light exposure tests : UV-Vis spectroscopy tracks photodegradation of the dichlorophenyl moiety .

Methodological Notes

  • Contradiction management : Conflicting spectral data (e.g., IR vs. NMR) should be cross-validated using high-resolution mass spectrometry (HRMS) and single-crystal XRD .
  • Advanced characterization : Pair experimental data with computational models (e.g., molecular docking) to predict binding modes in biological targets .

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